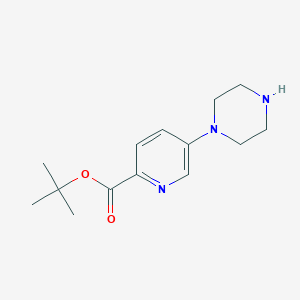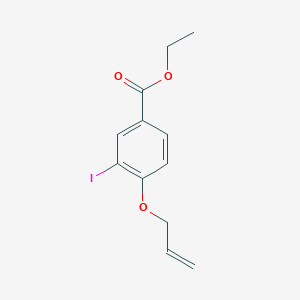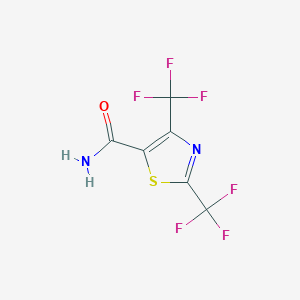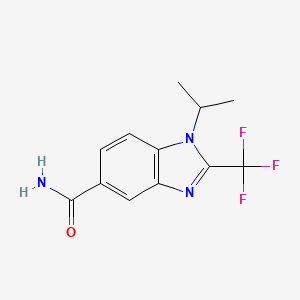![molecular formula C15H19N3O3 B6299055 (5-m-Tolyl-[1,3,4]oxadiazol-2-ylmethyl)-carbamic acid tert-butyl ester CAS No. 2368871-29-6](/img/structure/B6299055.png)
(5-m-Tolyl-[1,3,4]oxadiazol-2-ylmethyl)-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
Oxadiazoles can be synthesized from phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Molecular Structure Analysis
The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .Chemical Reactions Analysis
The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .Aplicaciones Científicas De Investigación
(5-m-Tolyl-[1,3,4]oxadiazol-2-ylmethyl)-carbamic acid tert-butyl ester has been studied for its potential applications in a variety of scientific research fields. It has been used as a model compound to study the structure and properties of oxadiazole derivatives, as well as their reactivity and reactivity patterns. Additionally, this compound has been used as a ligand in coordination chemistry, and has been studied for its potential use in drug delivery systems. Finally, this compound has been studied as a potential inhibitor of enzymes such as carbonic anhydrase and as a potential therapeutic agent for the treatment of cancer.
Mecanismo De Acción
Target of Action
The primary targets of MFCD31714261 are currently unknown. The compound belongs to the oxadiazole class , which has been associated with a wide range of biological activities, including anticancer and anti-infective properties.
Mode of Action
Oxadiazoles, in general, have been found to interact with various targets depending on their structure and substituents . Given the lack of specific information about MFCD31714261, it’s challenging to provide a detailed explanation of its interaction with its targets and the resulting changes.
Biochemical Pathways
Oxadiazoles have been reported to influence a variety of pathways, depending on their specific targets . Without knowledge of the specific targets of MFCD31714261, it’s difficult to summarize the affected pathways and their downstream effects.
Result of Action
As an oxadiazole derivative, it may exhibit anticancer or anti-infective properties
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5-m-Tolyl-[1,3,4]oxadiazol-2-ylmethyl)-carbamic acid tert-butyl ester has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be purified and isolated through a combination of chromatography and recrystallization. Additionally, this compound is relatively stable and can be stored for long periods of time. However, this compound has some limitations, as it is not very soluble in water and can be difficult to dissolve in organic solvents.
Direcciones Futuras
(5-m-Tolyl-[1,3,4]oxadiazol-2-ylmethyl)-carbamic acid tert-butyl ester has a variety of potential future directions for scientific research. Its potential as a ligand for coordination chemistry could be further explored, as well as its potential as an inhibitor of enzymes such as carbonic anhydrase. Additionally, its potential as a therapeutic agent for the treatment of cancer could be further studied, as well as its potential as a drug delivery system. Finally, its biochemical and physiological effects could be further explored, as well as its potential interactions with other molecules.
Métodos De Síntesis
(5-m-Tolyl-[1,3,4]oxadiazol-2-ylmethyl)-carbamic acid tert-butyl ester can be synthesized through a multi-step process involving the reaction of 5-methyl-2-thiobarbituric acid with 2-amino-5-methyl-1,3,4-oxadiazole in the presence of a base such as sodium carbonate. This reaction is followed by the addition of tert-butyl ester to the reaction mixture. The resulting product is then purified and isolated through a combination of chromatography and recrystallization.
Propiedades
IUPAC Name |
tert-butyl N-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-10-6-5-7-11(8-10)13-18-17-12(20-13)9-16-14(19)21-15(2,3)4/h5-8H,9H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIZZJDYURSAEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![C-(5-m-Tolyl-[1,3,4]oxadiazol-2-yl)-methylamine; hydrochloride](/img/structure/B6299023.png)

![[5-(3-Thiophen-2-yl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299031.png)
![C-[5-(3-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride](/img/structure/B6299048.png)
![[5-(3-Methoxy-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299056.png)
![[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299064.png)
![[5-(3-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299071.png)
![C-[5-(4-Thiophen-2-yl-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride](/img/structure/B6299077.png)
![C-[5-(4-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride](/img/structure/B6299081.png)
![C-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride](/img/structure/B6299087.png)